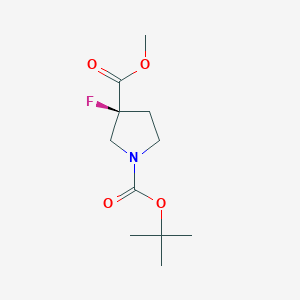

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXDMHSZPKIZKP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123923 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438852-71-1 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438852-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolidine scaffold, a privileged N-heterocycle, is prevalent in a multitude of pharmaceuticals and natural products.[3][4] Consequently, the chiral, fluorinated building block, (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, represents a highly valuable intermediate for drug development. Its structure combines a protected chiral amine, a carboxylic acid handle for further derivatization, and a stereodefined quaternary center bearing a fluorine atom.

The synthesis of this target molecule is non-trivial, presenting the significant challenge of constructing a quaternary stereocenter with high enantiopurity. This guide provides a comprehensive overview of the predominant synthetic strategies, focusing on the underlying chemical principles, field-proven methodologies, and the causality behind experimental choices.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate reveals two primary strategic disconnections. The most direct approach involves the enantioselective fluorination of a prochiral precursor. A secondary approach relies on diastereoselective methods starting from a chiral pool material.

Caption: Retrosynthetic pathways for (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate.

Primary Synthesis Pathway: Asymmetric Fluorination of a β-Keto Ester Precursor

The most convergent and widely explored strategy is the late-stage, enantioselective fluorination of the prochiral β-keto ester, tert-butyl 1-Boc-3-oxopyrrolidine-3-carboxylate. This pathway can be dissected into two key stages: synthesis of the β-keto ester precursor and the critical asymmetric fluorination step.

Part 1: Synthesis of the β-Keto Ester Precursor

The synthesis commences from the commercially available and relatively inexpensive N-Boc-3-pyrrolidinol. The initial step is the oxidation of the secondary alcohol to the corresponding ketone, N-Boc-3-pyrrolidinone.[5][6] Following this, a carboxylation reaction at the α-position to the ketone yields the desired β-keto ester.

-

Oxidation of N-Boc-3-pyrrolidinol: Standard oxidation protocols such as Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are highly effective.[6][7] DMP is often preferred at the lab scale due to its milder conditions and operational simplicity, consistently providing high yields of N-Boc-3-pyrrolidinone.[6]

-

Carboxylation: The resulting ketone is then carboxylated. This is typically achieved by deprotonation at the α-position using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH), followed by quenching the resulting enolate with an appropriate chloroformate, such as methyl or ethyl chloroformate, to install the carboxylate group.

Caption: Workflow for the synthesis of the β-keto ester precursor.

Part 2: Enantioselective Electrophilic Fluorination

This is the chirality-defining step. The β-keto ester is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the presence of a chiral catalyst. Both metal-based and organocatalytic systems have proven effective.[8][9]

Catalytic Systems:

-

Metal-Catalyzed Methods: Chiral Lewis acid complexes are employed to coordinate the β-keto ester, creating a chiral environment that directs the approach of the fluorinating agent to one face of the enolate. Copper(II) complexes with bis(oxazoline) (BOX) ligands have demonstrated high yields and excellent enantioselectivities (up to 99% ee).[10] Similarly, Titanium/TADDOL complexes were among the early breakthroughs in this area.[8]

-

Organocatalytic Methods: Phase-transfer catalysis (PTC) using chiral quaternary ammonium salts has emerged as a powerful metal-free alternative.[8] These catalysts shuttle the enolate into the organic phase, where it reacts within a chiral ion pair, thereby inducing enantioselectivity.

The choice between a metal catalyst and an organocatalyst often depends on factors such as substrate scope, catalyst cost, and sensitivity to air or moisture. Copper-catalyzed systems, for instance, are noted for their efficiency at low catalyst loadings.[10]

Caption: Simplified catalytic cycle for a Cu(II)-BOX catalyzed fluorination.

Data Summary: Comparison of Asymmetric Fluorination Methods

| Catalyst System | Fluorinating Agent | Yield (%) | ee (%) | Reference |

| Cu(OTf)₂ / Diphenylamine-BOX | Selectfluor® | up to 99% | up to 99% | [10] |

| TiCl₂(TADDOLato) | F-TEDA | 62-90% | 62-90% | [8] |

| Sc[(R)-F₈BNP]₃ | NFPY-OTf | High | up to 88% | [11] |

| Chiral Phosphoric Acid (PTC) | Selectfluor® | Good | 87-99% | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-pyrrolidinone

-

Materials: (R)-1-Boc-3-hydroxypyrrolidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Saturated aq. NaHCO₃, Saturated aq. Na₂S₂O₃.

-

Procedure:

-

To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere, add DMP (2.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.[6]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., 15:85 EtOAc/Hexane) to afford N-Boc-3-pyrrolidinone as an oil.[6]

-

Protocol 2: Copper-Catalyzed Asymmetric Fluorination

-

Materials: tert-Butyl 1-Boc-3-oxopyrrolidine-3-carboxylate, Cu(OTf)₂ (1 mol%), Diphenylamine linked bis(oxazoline) ligand (1.1 mol%), Selectfluor®, appropriate solvent (e.g., EtOH).

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve Cu(OTf)₂ and the chiral bis(oxazoline) ligand in the solvent. Stir at room temperature for 1 hour to pre-form the catalyst complex.

-

Add the β-keto ester substrate (1.0 eq) to the catalyst solution.

-

Add Selectfluor® (1.2 eq) in one portion.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can be very short, especially in flow reactors.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography to isolate (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate.

-

Determine enantiomeric excess (ee%) by chiral HPLC analysis.

-

Conclusion

The synthesis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate is a well-developed field, with the asymmetric electrophilic fluorination of a β-keto ester precursor standing out as the most robust and efficient strategy. The availability of diverse and highly effective catalytic systems, particularly copper-bis(oxazoline) complexes, allows for the production of the target molecule with excellent yields and near-perfect enantioselectivity.[10] The methodologies described herein provide drug development professionals with reliable pathways to access this critical chiral building block, facilitating the exploration of novel fluorinated therapeutics. Future advancements may focus on further reducing catalyst loadings, developing more sustainable solvent systems, and expanding the application of continuous-flow technologies for safer and more scalable production.[2]

References

-

López-Cantarero, J., Schafer, A., & de la Torre, M. C. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

López-Cantarero, J., Schafer, A., & de la Torre, M. C. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

-

Wang, Y., et al. (2020). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 18(26), 4927-4931. [Link]

-

Kalow, J. A., & Doyle, A. G. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]

-

Wang, F., et al. (2019). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 10(3), 853-857. [Link]

-

Suga, H., et al. (2006). Asymmetric fluorination of β-keto esters catalyzed by chiral rare earth perfluorinated organophosphates. Kyushu University Institutional Repository. [Link]

-

Gorin, Y., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1729-1735. [Link]

-

Zhang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. [Link]

-

O'Hagan, D. (2016). The changing face of fluorine chemistry. Organic & Biomolecular Chemistry. [Link]

-

Llaveria, J., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie International Edition, 59(42), 18557-18562. [Link]

-

Zhang, T., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 13011-13024. [Link]

-

Kim, H., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 86(13), 8695-8705. [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

-

Chinchilla, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1500-1510. [Link]

-

Companyó, X., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2822-2825. [Link]

-

Slideshare. (n.d.). N boc-3-pyrrolidinone. Slideshare. [Link]

-

Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge. [Link]

- CN102249971A. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

-

WO2025087822. (2025). NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. WIPO Patentscope. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

RSC Publishing. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- CN102241617A. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- CN102531987A. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

Sources

- 1. scispace.com [scispace.com]

- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 7. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 8. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

A Technical Guide to Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a sophisticated chiral building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the privileged pyrrolidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. We will explore the compound's core properties, propose a robust synthetic pathway with detailed protocols, and discuss its strategic application in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicine

The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in drug discovery, forming the structural core of numerous approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for chemical modification and can act as a key hydrogen bond acceptor or a basic center, influencing a compound's pharmacokinetic profile.

Strategic Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. A single fluorine atom can have profound effects, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing it to block sites of oxidative metabolism, thereby increasing a drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.

-

Membrane Permeability & pKa Modulation: Fluorine can lower the basicity (pKa) of nearby amines, which can improve cell membrane permeability and reduce off-target interactions.

This compound combines these two powerful concepts, offering a pre-functionalized, stereochemically defined building block for rapid integration into drug discovery pipelines.

Physicochemical and Spectroscopic Properties

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are critical for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 1438852-71-1 | [2] |

| Molecular Formula | C₁₁H₁₈FNO₄ | [2] |

| Molecular Weight | 247.26 g/mol | [2] |

| Appearance | Expected to be a clear, colorless to yellow liquid or low-melting solid. | [3][4][5] |

| Purity | Typically ≥97% | [5] |

| Storage | Recommended storage at 2-8°C, sealed under dry, inert atmosphere. | [2] |

Spectroscopic Profile: Key Identifiers

Accurate characterization is paramount. The expected spectroscopic data provides a fingerprint for confirming the structure and purity of the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H) and the methyl ester (~3.7 ppm, singlet, 3H). The four pyrrolidine protons will appear as complex multiplets, further complicated by coupling to fluorine (²JHF and ³JHF). The diastereotopic nature of the protons on the same carbon will result in distinct chemical shifts.

-

¹³C NMR: Key signals include the carbonyls of the Boc group and the ester (~154 ppm and ~170 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons. The carbon bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of fluorination.

-

¹⁹F NMR: A single resonance is expected, as there are no other fluorine atoms in the molecule for F-F coupling.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Stability and Handling

As a Senior Application Scientist, I cannot overstate the importance of proper handling. This compound possesses two key reactive handles that dictate its stability:

-

Boc Protecting Group: This group is highly sensitive to acidic conditions (e.g., trifluoroacetic acid, HCl in organic solvents), which will readily cleave it to reveal the secondary amine. It is generally stable to basic and hydrogenolysis conditions.

-

Methyl Ester: The ester is susceptible to hydrolysis under strong basic conditions (e.g., LiOH, NaOH), which would yield the corresponding carboxylic acid.

-

General Stability: The compound is noted to be moisture-sensitive.[6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place to prevent degradation.[2][6]

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and scalable approach would involve the stereoselective fluorination of a β-keto ester precursor. This strategy provides excellent control over the introduction of the fluorine atom at the C3 position.

Proposed Retrosynthetic Pathway

A logical retrosynthesis involves disconnecting the C-F bond, revealing a β-keto ester intermediate, which can be derived from the commercially available (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl (S)-1-Boc-3-oxopyrrolidine-3-carboxylate

-

Rationale: This two-step, one-pot procedure converts the starting carboxylic acid into a β-keto ester, which is the direct precursor for fluorination. The use of Meldrum's acid followed by methanolysis is a reliable method for this transformation.[7]

-

To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (2.0 eq).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and heat to reflux for 4 hours.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the β-keto ester.

Step 2: Electrophilic Fluorination

-

Rationale: N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorinating agent. It is crystalline, relatively easy to handle compared to other fluorinating agents, and highly effective for the fluorination of 1,3-dicarbonyl compounds. A mild base is used to generate the enolate in situ.

-

Dissolve the β-keto ester (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

-

Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise, and stir the mixture for 30 minutes at -78 °C to form the enolate.

-

Add a solution of NFSI (1.2 eq) in dry THF dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

Purification and Characterization Workflow

The final purification is critical to achieving the high purity required for subsequent applications.

Caption: Post-synthesis purification and quality control workflow.

Applications in Drug Discovery and Development

A Versatile Chiral Building Block

The true value of this compound lies in its capacity as a versatile intermediate. Its two orthogonal protecting groups (Boc and methyl ester) allow for selective deprotection and functionalization, making it an ideal starting point for building molecular complexity.

Strategic Deprotection and Derivatization Pathways

The molecule can be elaborated at either the nitrogen or the carboxylate position, providing access to a wide array of derivatives.

Caption: Key derivatization pathways for the title compound.

-

Route A (Amine Functionalization): Treatment with a strong acid like TFA removes the Boc group, exposing the secondary amine. This amine can then undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to introduce further substituents.

-

Route B (Carboxylate Functionalization): The methyl ester can be saponified (hydrolyzed) with a base like lithium hydroxide to yield the carboxylic acid. This acid is a versatile handle for forming amide bonds with various amines using standard peptide coupling reagents (e.g., EDC, HATU). Alternatively, the ester can be reduced to a primary alcohol.

This dual functionality allows the scaffold to be used as a constrained, fluorinated analog of proline or other amino acids, making it highly valuable for constructing peptidomimetics, protease inhibitors, and other complex molecular architectures.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique combination of a stereodefined, privileged scaffold with the powerful modulatory effects of fluorine provides a platform for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the full potential of this high-value building block.

References

-

PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. [Link]

-

ResearchGate. Synthesis of methyl pyrrolidine-3-carboxylate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1438852-71-1|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Methyl 1-Boc-pyrrolidine-3-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyl 1-Boc-pyrrolidine-3-carboxylate, 97% | CymitQuimica [cymitquimica.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1438852-71-1

Abstract

This technical guide provides a comprehensive overview of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C-3 position of the pyrrolidine ring offers significant advantages in drug design, notably by enhancing metabolic stability and modulating physicochemical properties. This document details the synthesis, purification, and analytical characterization of this compound, alongside a discussion of its critical role in the development of novel therapeutics. The information presented herein is intended to empower researchers and drug development professionals with the technical insights necessary for the effective utilization of this versatile synthetic intermediate.

Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of fluorine into this scaffold, specifically at the C-3 position, has emerged as a powerful strategy for enhancing the drug-like properties of lead compounds.

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can significantly increase the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can modulate the basicity of the pyrrolidine nitrogen and influence intermolecular interactions, such as hydrogen bonding and dipole moments, thereby improving target affinity and selectivity. This compound serves as a readily available, chiral building block that introduces this valuable fluorinated stereocenter into complex molecules. Its applications span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its influence on the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1438852-71-1 | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₈FNO₄ | ChemScene[2] |

| Molecular Weight | 247.26 g/mol | ChemScene[2] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General knowledge |

| Purity | ≥97% (typical commercial specification) | ChemScene[2] |

| SMILES | COC(=O)[C@]1(F)CCN(C1)C(=O)OC(C)(C)C | ChemScene[2] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available chiral precursor, such as (S)-1-Boc-3-hydroxypyrrolidine.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine

-

To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-oxopyrrolidine.

Step 2: Carboxylation to form the β-keto ester

-

To a solution of the crude (S)-1-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add Mander's reagent (methyl cyanoformate) (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Electrophilic Fluorination

-

Dissolve the crude β-keto ester from the previous step in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, for example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, with a mixture of ethyl acetate and hexanes, is commonly employed to isolate the pure this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation. While specific spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 500 MHz):

-

~ 3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~ 3.5-3.9 ppm (m, 4H): Pyrrolidine ring protons adjacent to the nitrogen and the fluorinated carbon.

-

~ 2.2-2.6 ppm (m, 2H): Pyrrolidine ring protons at the C-4 position.

-

1.47 ppm (s, 9H): tert-Butyl protons of the Boc protecting group (-C(CH₃)₃).

¹³C NMR (Predicted, in CDCl₃, 125 MHz):

-

~ 168-172 ppm (d, J ≈ 20-30 Hz): Carbonyl carbon of the methyl ester, showing coupling to the adjacent fluorine.

-

~ 154 ppm (s): Carbonyl carbon of the Boc group.

-

~ 95-105 ppm (d, J ≈ 180-200 Hz): Fluorinated quaternary carbon (C-3).

-

~ 80 ppm (s): Quaternary carbon of the Boc group.

-

~ 53 ppm (s): Methyl ester carbon.

-

~ 45-55 ppm (m): Pyrrolidine ring carbons.

-

~ 28 ppm (s): Methyl carbons of the Boc group.

Note: The predicted chemical shifts and coupling constants (J) are estimates and may vary. The splitting pattern (d = doublet, m = multiplet, s = singlet) is indicated where applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is generally suitable.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

This method should provide a sharp peak for the target compound, allowing for accurate purity determination.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures. The insights provided herein are crucial for the structural elucidation, quality control, and reaction monitoring of this important chiral building block.

Introduction: The Structural Significance of this compound

This compound is a valuable chiral intermediate in medicinal chemistry. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds. The introduction of a fluorine atom at the C3 position can significantly modulate the physicochemical and pharmacological properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature for controlling reactivity during synthetic transformations.

Accurate interpretation of NMR spectra is paramount for confirming the identity and purity of this compound. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, paying special attention to the influence of the fluorine atom and the stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the Boc protecting group, and the methyl ester. The presence of the fluorine atom at a chiral center introduces diastereotopicity and complex spin-spin coupling patterns. The predicted chemical shifts (in ppm) and coupling constants (in Hz) in a standard deuterated solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~ 3.80 - 4.00 | m | - | 2H | H-5 |

| ~ 3.75 | s | - | 3H | -OCH₃ |

| ~ 3.60 - 3.75 | m | - | 2H | H-2 |

| ~ 2.30 - 2.60 | m | - | 2H | H-4 |

| ~ 1.45 | s | - | 9H | -C(CH₃)₃ |

Note: These are predicted values. Actual experimental values may vary slightly.

Rationale for ¹H NMR Assignments:

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm, a characteristic region for this protecting group.

-

Methyl Ester (-OCH₃): The three protons of the methyl ester will also give rise to a singlet, typically found around 3.75 ppm.

-

Pyrrolidine Ring Protons (H-2, H-4, H-5): The protons on the pyrrolidine ring will exhibit more complex signals due to geminal and vicinal coupling, as well as coupling to the fluorine atom.

-

H-5 Protons: These protons are adjacent to the nitrogen atom and are expected to be in the range of 3.80 - 4.00 ppm. The two protons are diastereotopic and will likely appear as a complex multiplet.

-

H-2 Protons: Similar to the H-5 protons, the H-2 protons are adjacent to the nitrogen and will be found in a downfield region, likely between 3.60 and 3.75 ppm. They are also diastereotopic and will present as a multiplet.

-

H-4 Protons: These protons are adjacent to the fluorine-bearing carbon and will be significantly affected by both proton-proton and proton-fluorine coupling. They are expected to resonate as a complex multiplet in the range of 2.30 - 2.60 ppm. The diastereotopic nature of these protons will lead to distinct signals.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (N, O, F) and the presence of the carbonyl groups. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JCF, Hz) | Assignment |

| ~ 170.0 | d (~20-30) | C=O (ester) |

| ~ 154.5 | s | C=O (Boc) |

| ~ 95.0 | d (~180-200) | C-3 |

| ~ 80.5 | s | -C (CH₃)₃ |

| ~ 53.0 | s | -OC H₃ |

| ~ 50.0 | d (~20-25) | C-2 |

| ~ 46.0 | s | C-5 |

| ~ 35.0 | d (~20-25) | C-4 |

| ~ 28.5 | s | -C(C H₃)₃ |

Note: These are predicted values. Actual experimental values may vary slightly.

Rationale for ¹³C NMR Assignments:

-

Carbonyl Carbons: The ester carbonyl carbon is expected around 170.0 ppm and will likely show a small doublet splitting due to two-bond coupling with fluorine (²JCF). The Boc carbonyl carbon will appear as a singlet around 154.5 ppm.

-

C-3: This carbon is directly attached to the fluorine atom and will therefore exhibit a large one-bond coupling constant (¹JCF) of approximately 180-200 Hz. Its chemical shift will be significantly downfield due to the electronegativity of both the fluorine and the carboxylate group, predicted to be around 95.0 ppm.

-

Boc Group Carbons: The quaternary carbon of the Boc group will be observed around 80.5 ppm, and the methyl carbons will appear as a sharp signal around 28.5 ppm.

-

Methyl Ester Carbon: The methyl carbon of the ester group is expected at approximately 53.0 ppm.

-

Pyrrolidine Ring Carbons (C-2, C-4, C-5):

-

C-2 and C-4: These carbons are two bonds away from the fluorine atom and are expected to show doublet splitting with a ²JCF of around 20-25 Hz. C-2 is predicted to be around 50.0 ppm and C-4 around 35.0 ppm.

-

C-5: This carbon is three bonds away from the fluorine and may show a smaller ³JCF coupling, though it might not be well-resolved. Its chemical shift is predicted to be around 46.0 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Employ a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless coupled to fluorine).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data with a line broadening of 1-2 Hz.

-

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the structure of the molecule and the logical workflow for spectral interpretation.

Figure 1: Molecular Structure and NMR Interpretation Workflow.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are complex yet highly informative. A thorough understanding of the influence of the fluorine substituent and the stereochemical environment is essential for accurate spectral interpretation. The predicted data and interpretation provided in this guide serve as a valuable resource for scientists working with this compound, enabling confident structural verification and purity assessment. For unambiguous assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH.

- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Whitepaper: The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry

Abstract

The strategic union of fluorine's unique chemical properties with the privileged pyrrolidine scaffold represents a powerful and increasingly utilized tactic in modern drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and FDA-approved drugs, prized for its three-dimensional structure and stereochemical richness.[1][2][3] The introduction of fluorine—the most electronegative element—onto this framework imparts profound, predictable, and often highly beneficial changes to a molecule's physicochemical and pharmacological profile.[4][5] This guide provides an in-depth technical analysis of the role of fluorinated pyrrolidines, elucidating how medicinal chemists leverage this motif to solve complex design challenges. We will explore the causal effects of fluorination on ring conformation, basicity (pKa), metabolic stability, and target engagement. Furthermore, this paper details common synthetic strategies for accessing these valuable building blocks and presents a case study on their successful application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Chapter 1: Foundational Pillars of Design: Fluorine and the Privileged Pyrrolidine Scaffold

The Strategic Role of Fluorine in Drug Design

Fluorine has earned its place as an indispensable tool in the medicinal chemist's arsenal.[6] Its strategic incorporation is rarely an afterthought; rather, it is a deliberate design choice aimed at fine-tuning a drug candidate's properties. Unlike other halogens, fluorine is the second smallest atom after hydrogen, allowing it to act as a subtle bioisostere of a hydrogen atom without introducing significant steric bulk. However, its extreme electronegativity (3.98 on the Pauling scale) and the resulting strength of the carbon-fluorine (C-F) bond (bond energy ~110 kcal/mol) are the primary drivers of its utility.

Key advantages conferred by fluorine substitution include:

-

Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block "soft spots" and improve a drug's half-life and oral bioavailability.[4][7][8]

-

pKa Modulation: The powerful electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in an amine or heterocycle.[9][10] This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target activities.[11]

-

Conformational Control: Fluorine can exert profound stereoelectronic effects, such as the gauche effect, which can lock a molecule into a specific, biologically active conformation, thereby enhancing potency and selectivity.[7][12]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, sometimes forming non-classical hydrogen bonds (C–F···H–N) that contribute to binding affinity.[4][12]

The Pyrrolidine Scaffold: A "Privileged Structure"

The term "privileged structure" refers to molecular scaffolds that can provide high-affinity ligands for multiple, distinct biological targets.[13][14][15] The pyrrolidine ring is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs and natural products is a testament to its utility.[2][3]

The value of the pyrrolidine ring stems from its inherent three-dimensionality. Unlike flat aromatic rings, the saturated, sp³-hybridized carbons of the pyrrolidine ring allow substituents to project into three-dimensional space, enabling a more effective exploration of the complex topography of protein binding sites.[1][16] The ring itself is not planar and exists in dynamic, puckered "envelope" or "twist" conformations, a phenomenon known as pseudorotation.[1] This conformational flexibility, combined with the potential for multiple stereocenters, allows for the creation of a vast diversity of molecular shapes from a single core scaffold.[2]

Chapter 2: The Strategic Advantage: How Fluorination Modulates Pyrrolidine Properties

The installation of fluorine onto the pyrrolidine ring creates a powerful synergy, where the predictable effects of the fluorine atom are amplified by the scaffold's unique structural properties.

Conformational Control: The Gauche Effect and Ring Puckering

The non-planar nature of the pyrrolidine ring is defined by its pucker. The two lowest energy conformations are typically the "Cγ-exo" and "Cγ-endo" envelope puckers, where the carbon atom at the 4-position (Cγ) is either above (exo) or below (endo) the approximate plane formed by the other four atoms.

The introduction of an electronegative fluorine atom, particularly at the C4-position, can lock the ring into a preferred conformation. This is a direct consequence of the gauche effect , a stereoelectronic preference for a gauche (60°) dihedral angle between adjacent electronegative groups.[12][17] In a protonated 4-fluoropyrrolidine, a stabilizing electrostatic interaction exists between the positively charged nitrogen and the electronegative fluorine. This interaction is maximized when the ring adopts a pucker that places the C-F bond in a pseudo-axial orientation, gauche to the C-N⁺ bond.

-

(4R)-Fluoroproline (trans): The fluorine atom preferentially adopts an axial position, which forces the ring into a Cγ-exo pucker.[18][19]

-

(4S)-Fluoroproline (cis): To achieve the stabilizing gauche interaction, the ring is biased toward a Cγ-endo pucker.[18][19]

This conformational locking is a powerful tool. By pre-organizing the molecule into its bioactive conformation, medicinal chemists can reduce the entropic penalty of binding, often leading to a significant increase in potency.

Electronic Modulation: Tuning the Basicity (pKa) of the Pyrrolidine Nitrogen

The nitrogen atom of a pyrrolidine ring is basic, with a typical pKa around 11.3. This means it is fully protonated at physiological pH. The strong electron-withdrawing nature of a fluorine atom installed on the ring pulls electron density away from the nitrogen, making it less basic and significantly lowering its pKa.

This effect is highly dependent on the position of the fluorine atom relative to the nitrogen. Fluorination at the C3 position (β to the nitrogen) has a more pronounced effect than at the C4 position (γ to the nitrogen). A single fluorine atom at the C3 position can lower the pKa by 1.5-2.0 units.[11] This reduction in basicity can be crucial for improving oral bioavailability, as a less basic compound will exist in a higher proportion of its neutral, more membrane-permeable form in the intestine.

| Compound | Dominant Conformation (Protonated) | Approximate pKa | Rationale for Change |

| Pyrrolidine | N/A | ~11.3 | Baseline basicity. |

| (S)-3-Fluoropyrrolidine | Pseudo-axial C-F | ~9.6 | Strong inductive electron withdrawal from β-position significantly reduces basicity.[11][20] |

| (R)-4-Fluoropyrrolidine | Cγ-exo | ~10.5 | Inductive effect is attenuated at the γ-position, resulting in a more modest pKa reduction. |

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block sites of metabolic oxidation.[21] The pyrrolidine ring, being rich in C-H bonds, presents multiple potential sites for hydroxylation by CYP enzymes. Replacing a susceptible hydrogen with a fluorine creates a C-F bond that is exceptionally resistant to enzymatic cleavage.[22] This strategy is particularly effective at the C3 and C4 positions, which are often vulnerable to metabolic attack. By preventing the formation of undesired metabolites, fluorination can increase a drug's half-life, improve its safety profile, and ensure more consistent therapeutic exposure.[6][8]

Chapter 3: Synthetic Strategies for Accessing Fluorinated Pyrrolidines

The widespread use of fluorinated pyrrolidines has been enabled by the development of robust synthetic methods.[23] One of the most common and cost-effective strategies involves the nucleophilic fluorination of readily available chiral precursors, such as (2S,4R)-4-hydroxyproline, a natural amino acid.

Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or commercial alternatives like Deoxo-Fluor® are frequently used to replace the hydroxyl group with fluorine.[24][25] This reaction typically proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position. Therefore, starting with (2S,4R)-4-hydroxyproline yields the corresponding (2S,4S)-4-fluoroproline derivative.

Representative Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonitrile

This protocol is adapted from methodologies used in the synthesis of DPP-4 inhibitors.[24]

Step 1: Protection and Amide Formation

-

To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., dioxane/water), add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) to protect the nitrogen atom.

-

Isolate the N-Boc-4-hydroxyproline.

-

Activate the carboxylic acid (e.g., with ethyl chloroformate and a tertiary amine base) and then treat with aqueous ammonia to form the primary amide.

Step 2: Dehydration to Nitrile

-

Treat the N-Boc-4-hydroxyproline amide with a dehydrating agent, such as trifluoroacetic anhydride, in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to form N-Boc-4-hydroxypyrrolidine-2-carbonitrile.

Step 3: Deoxyfluorination

-

Dissolve the N-Boc-4-hydroxypyrrolidine-2-carbonitrile in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST) (approx. 1.2 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonitrile.

CAUTION: Deoxyfluorination reagents like DAST are hazardous and should be handled with extreme care by trained personnel in a chemical fume hood.

Chapter 4: Case Study in Modern Drug Discovery: Fluoropyrrolidine-based DPP-4 Inhibitors

A prominent example of the successful application of fluorinated pyrrolidines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[24] Many potent DPP-4 inhibitors, such as Sitagliptin, feature a central amine that interacts with the active site. A common optimization strategy involves incorporating this amine into a pyrrolidine ring.

The introduction of a fluorine atom at the 4-position of the pyrrolidine-2-carbonitrile scaffold, a key intermediate, serves multiple purposes:

-

Potency Enhancement: The electron-withdrawing fluorine atom enhances the electrophilicity of the nitrile carbon, promoting the key covalent interaction with the active site serine residue of DPP-4.

-

Conformational Constraint: The fluorine helps to lock the pyrrolidine ring in the optimal conformation for binding within the enzyme's S1 pocket.

-

Metabolic Stability: The C-F bond provides enhanced stability against potential metabolism on the pyrrolidine ring.

The development of potent DPP-4 inhibitors based on the 4-fluoropyrrolidine scaffold highlights a rational, multi-parameter optimization strategy made possible by the predictable effects of fluorine.[24]

Chapter 5: Conclusion and Future Outlook

The fluorinated pyrrolidine motif is far more than a simple building block; it is a sophisticated tool for molecular design. By understanding the fundamental principles of how fluorine's stereoelectronic properties influence the conformation and reactivity of the privileged pyrrolidine scaffold, medicinal chemists can address critical challenges in drug development, including potency, selectivity, and pharmacokinetics.[1][6] The continued development of novel synthetic methodologies will undoubtedly expand the toolkit for creating even more complex and precisely functionalized fluorinated pyrrolidines.[26][27] As drug discovery moves toward more challenging biological targets, the rational application of enabling motifs like the fluorinated pyrrolidine will remain a key strategy for success.

References

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[6][21]

-

Privileged structures: applications in drug discovery. PubMed.[13]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.[1][28]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[2]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.[29]

-

Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central.[30]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online.[4]

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Connect.[23]

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.[12]

-

Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications.[31]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.[32]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[33]

-

Privileged Structures. OpenOChem Learn.[14]

-

The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.[34]

-

Privileged Structures: Applications in Drug Discovery. Bentham Science.[15]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications.[9]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.[5]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[7]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[10]

-

4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. ACS Publications.[24]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.[20]

-

The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.[35]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.[28]

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate.[36]

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate.[37]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.[3]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.[16]

-

Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. Medium.[25]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications.[38]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central.[11]

-

Metabolism and Toxicity of Fluorine Compounds. PubMed Central.[8]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate.[21]

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.[26]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central.[18]

-

Metabolism of fluorine-containing drugs. PubMed.[22]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. ]">www.jstage.jst.go.jp*.

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. PubMed.[27]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.[39]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications.[17]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate.[19]

-

Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.[40]

-

4-FluoroPyridine Synthesis. Reddit.[41]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 13. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. scielo.br [scielo.br]

- 35. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. reddit.com [reddit.com]

Stereoselective Synthesis of 3-Fluoropyrrolidine Derivatives: A Guide to Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When this strategic fluorination occurs on a privileged heterocyclic core like pyrrolidine, the resulting derivatives become highly sought-after building blocks in medicinal chemistry. Specifically, chiral 3-fluoropyrrolidines are key components in the development of potent and selective therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-IV) and Aurora kinases.[1][2] This guide provides a detailed exploration of the core stereoselective strategies for synthesizing these valuable compounds, focusing on the underlying principles of stereocontrol, practical experimental considerations, and the latest advancements in the field.

Asymmetric [3+2] Cycloaddition: A Convergent and Powerful Approach

One of the most elegant and efficient methods for constructing highly functionalized chiral pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[3][4] This strategy has been successfully extended to the synthesis of 3-fluoropyrrolidines using fluorinated styrenes as the dipolarophile, offering excellent control over both relative and absolute stereochemistry.

The success of this reaction hinges on the formation of a chiral catalyst-azomethine ylide complex that dictates the stereochemical outcome of the cycloaddition. A leading methodology employs a Copper(I) catalyst, specifically Cu(CH₃CN)₄PF₆, in conjunction with a chiral diphosphine ligand such as (S)-DTBM-segphos.[3]

The proposed catalytic cycle proceeds as follows:

-

Complex Formation: The Cu(I) salt and the chiral diphosphine ligand form a chiral catalytic complex.

-

Ylide Generation: This complex reacts with an imino ester in the presence of a mild base (e.g., KOtBu) to generate a chiral copper-bound azomethine ylide.

-

Stereoselective Cycloaddition: The fluorinated alkene approaches the ylide complex in a highly organized, sterically-controlled transition state. The bulky substituents on the chiral ligand effectively shield one face of the ylide, forcing the alkene to approach from the less hindered side, thereby establishing the stereocenters of the new pyrrolidine ring.

-

Product Release and Catalyst Regeneration: The resulting copper-bound pyrrolidine releases the final product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The versatility of this method is demonstrated by its broad substrate scope, accommodating various substituents on both the fluorinated styrene and the imino ester, consistently delivering high yields and stereoselectivities.[3][5]

| Entry | Fluorinated Styrene (Ar) | Imino Ester (R) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Methyl | 48 | >20:1 | 96 |

| 2 | 4-CF₃-Ph | Methyl | 96 | >20:1 | 97 |

| 3 | 4-CN-Ph | Methyl | 85 | >20:1 | 85 |

| 4 | 2-Naphthyl | Methyl | 72 | >20:1 | 94 |

| 5 | 3-Thienyl | Methyl | 87 | 19:1 | 97 |

| 6 | Phenyl (trifluorostyrene) | L-Menthol | 82 | >20:1 | 96 |

Data synthesized from studies on Cu(I)-catalyzed 1,3-dipolar cycloadditions.[3][5]

This protocol is a self-validating system; successful execution, confirmed by NMR and chiral HPLC analysis, will yield products with the high stereoselectivities reported in the literature.

-

Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, add Cu(CH₃CN)₄PF₆ (0.01 mmol, 1.0 eq) and (S)-DTBM-segphos (0.012 mmol, 1.2 eq) to a flame-dried reaction vial.

-

Solvent Addition: Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral catalyst complex.

-

Reagent Addition: Sequentially add KOtBu (0.04 mmol, 0.2 eq), the imino ester (0.4 mmol, 2.0 eq), and the fluorinated styrene derivative (0.2 mmol, 1.0 eq).

-

Reaction Execution: Seal the vial and transfer it to a preheated oil bath at 80 °C. Stir the reaction for 48 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 3-fluoropyrrolidine derivative.

-

Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

Diastereoselective Cyclization of Acyclic Precursors

An alternative to building the ring via cycloaddition is to forge it through the intramolecular cyclization of a carefully designed acyclic precursor. This approach leverages existing stereocenters or substrate control to direct the formation of the new stereocenter during the ring-closing event.

A robust strategy involves the 5-exo-trig iodocyclization of allylic fluorides that contain a tethered nitrogen nucleophile (e.g., a tosylamide).[6] The key to stereocontrol is the allylic fluorine atom itself.

The reaction is initiated by the activation of the double bond by an iodine source (e.g., I₂). The cyclization proceeds through an iodonium ion intermediate. The allylic fluorine atom, due to its electronegativity and steric presence, directs the incoming nitrogen nucleophile to attack from the same face (syn attack). This results in a high degree of syn-stereocontrol, leading to the formation of a single major diastereomer.[6] This method is particularly effective for producing 3-fluoro-4-iodomethylpyrrolidines, which can be further elaborated.

Another effective multi-step sequence begins with the bromofluorination of an alkenyl azide.[7][8] The resulting bromofluoroazide undergoes reduction of the azide to a primary amine, which is typically protected in situ (e.g., as a Boc-carbamate). The final ring-closing step is achieved by treating this intermediate with a base (e.g., NaH), which promotes an intramolecular Sₙ2 reaction where the carbamate nitrogen displaces the bromide, forming the 3-fluoropyrrolidine ring.[7] This linear approach offers excellent control and avoids sensitive intermediates.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex targets. For 3-fluoropyrrolidines, (S)- or (R)-hydroxyproline is an ideal starting point.

The most direct conversion involves the replacement of the hydroxyl group of hydroxyproline with fluorine. This is typically achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or its safer analogues (Deoxo-Fluor®).[8] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position of hydroxyproline, which becomes the C3 position of the desired product. Thus, (2S, 4R)-4-hydroxyproline yields (2S, 3S)-3-fluoropyrrolidine-2-carboxylic acid.

Trustworthiness Note: While effective, deoxofluorination reagents like DAST can be hazardous, with the potential for thermal runaway. Strict adherence to safety protocols, including performing the reaction behind a blast shield at low temperatures and on a small scale initially, is critical. An alternative, safer approach involves a two-step process: mesylation or tosylation of the hydroxyl group followed by nucleophilic displacement with a fluoride source (e.g., CsF, TBAF).

The use of commercially available (R)- or (S)-3-fluoropyrrolidine hydrochloride also represents a highly practical and reliable chiral pool approach, bypassing the need for stereoselective synthesis entirely and allowing for direct functionalization.[1][2][9]

Summary and Future Outlook

The stereoselective synthesis of 3-fluoropyrrolidine derivatives is a mature field with several robust and reliable strategies available to researchers.

-

Asymmetric [3+2] cycloadditions offer a convergent and highly efficient route to complex, multi-substituted derivatives with excellent enantiocontrol.

-

Diastereoselective cyclizations of acyclic precursors provide reliable access to specific diastereomers through substrate-controlled pathways.

-

Chiral pool synthesis from hydroxyproline or the direct use of enantiopure 3-fluoropyrrolidine remains a pragmatic and cost-effective approach for many applications.

Future research will likely focus on the development of more sustainable catalytic systems (e.g., using earth-abundant metals), expanding the substrate scope to include more challenging or diverse fluorinated alkenes, and the application of photoredox or enzymatic catalysis to open new avenues for stereocontrol. These continuing innovations will ensure that chemists have an ever-expanding toolkit to access these vital building blocks for the next generation of therapeutics.

References

-

Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(3), 784-792. [Link]

-

Lozano, O., Blessley, G., Martinez del Campo, T., Thompson, A. L., Gouverneur, V., & Smith, M. D. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(46), 9195-9198. [Link]

-

Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. [Link]

-

Bold, C., et al. (2025). Scalable Synthesis of Highly Pure ( R )‐3‐Fluoropyrrolidine From ( S )‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of fluoropyrrolidines by Cu/L1 a‐catalyzed asymmetric [3+2] cycloaddition. Retrieved from [Link]

-

McAlpine, I., et al. (2018). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry. [Link]

-

D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. [Link]

-

Krasavin, M., & Trofimov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

-

Reddy, R., & Li, C. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Retrieved from [Link]

-

Douglas, J., et al. (2018). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis. [Link]

-